molecular formula C11H18N2O2 B1367733 N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine CAS No. 893741-66-7

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine

Cat. No.: B1367733
CAS No.: 893741-66-7
M. Wt: 210.27 g/mol
InChI Key: RVGSMPQAXGUMNM-UHFFFAOYSA-N
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Description

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine (CAS: 893741-66-7) is a furan-derived secondary amine characterized by a morpholinomethyl substituent at the 5-position of the furan ring. Its molecular formula is C₁₁H₁₈N₂O₂, with a molecular weight of 210.28 g/mol . The compound is synthesized commercially by Thermo Scientific with a purity of 97% and is packaged in amber glass bottles to ensure stability. Safety data indicate it poses risks of severe skin/eye damage and toxicity upon ingestion, necessitating careful handling .

Properties

IUPAC Name

N-methyl-1-[5-(morpholin-4-ylmethyl)furan-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-12-8-10-2-3-11(15-10)9-13-4-6-14-7-5-13/h2-3,12H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGSMPQAXGUMNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586191
Record name N-Methyl-1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893741-66-7
Record name N-Methyl-1-{5-[(morpholin-4-yl)methyl]furan-2-yl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine typically involves a multi-step process. One common method includes the Mannich reaction, where a secondary amine (morpholine) reacts with formaldehyde and a furan derivative to form the desired product. The reaction conditions often involve mild temperatures and the use of solvents like ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or furan rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; low temperatures, inert atmosphere.

    Substitution: Various nucleophiles; solvents like dichloromethane or acetonitrile, room temperature to moderate heating.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted morpholine or furan derivatives .

Scientific Research Applications

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine has a wide range of applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents on the furan ring or amine groups, influencing physicochemical properties and applications.

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity/Yield
N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine C₁₁H₁₈N₂O₂ 210.28 Morpholinomethyl 97%
[5-(4-chlorophenyl)-2-furyl]methylamine C₁₁H₁₀ClNO 207.66 4-chlorophenyl 95%
N-((5-Methylfuran-2-yl)methylene)-2-phenoxybenzenamine C₁₉H₁₇NO₂ 291.34 Phenoxy, methylfuran 96%
5-[(4-bromophenyl)iminomethyl]-N-methyl-N-phenylfuran-2-amine C₁₈H₁₅BrN₂O 355.23 Bromophenyl, phenyl -

Key Observations :

  • Morpholinomethyl vs. Halogenated Substituents: The morpholine group enhances hydrophilicity, whereas halogenated analogs (e.g., 4-chlorophenyl in ) increase lipophilicity, affecting membrane permeability and pharmacokinetics.
  • Aromatic vs.

Key Observations :

  • Reductive Amination () : Achieves near-quantitative yields (98–99%) under mild conditions, highlighting environmental and efficiency advantages.
  • Acid-Catalyzed Reactions () : Require harsh conditions (H₂SO₄, reflux), limiting scalability compared to the target compound’s commercial synthesis.

Biological Activity

N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine is a synthetic compound notable for its unique structure, which includes a morpholine ring and a furan ring. This structural complexity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields. The compound has the molecular formula C₁₁H₁₈N₂O₂ and a molecular weight of 210.28 g/mol, with a CAS number of 893741-66-7.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. These interactions can modulate various biological pathways, leading to effects such as:

In Vitro Studies

Research has demonstrated that this compound derivatives exhibit promising antiproliferative activity. For example:

  • Cell Cycle Analysis : Studies indicated that the most active compounds reduced the G0–G1 phase population while increasing the G2/M phase population in treated cancer cells, suggesting an interruption in cell cycle progression .
  • Apoptosis Induction : The compounds were shown to induce apoptosis in cancer cell lines, with significant percentages of apoptotic cells observed compared to controls. For instance, compound 15a induced 34.59% apoptosis in NCI-H23 cells .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-MethylmorpholineContains a morpholine ringUsed primarily as a solvent and catalyst
Methyl-5-methyl-furan-2-ylmethyl-amineFuran ring with methyl substitutionFocused on agricultural applications
5-(Morpholinomethyl)-2-furaldehydeFuran derivative with morpholinePotentially useful in organic synthesis
1-[5-(Morpholinomethyl)furan-2-yl]methanamineSimilar amine structureInvestigated for neuroprotective properties

This compound stands out due to its combination of functional groups that may confer distinct biological activities not found in other similar compounds.

Synthetic Routes

The synthesis of this compound typically involves multi-step processes such as the Mannich reaction, where morpholine reacts with formaldehyde and a furan derivative under mild conditions. Solvents like ethanol or methanol are commonly used to facilitate these reactions.

Industrial Applications

The compound has potential applications across various fields:

  • Pharmaceuticals : It may serve as an intermediate in developing drugs targeting neurological and cardiovascular systems.
  • Material Science : Its unique properties make it suitable for creating advanced materials, including polymers and nanomaterials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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